molecular formula C10H14N2O3 B13246842 1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid

1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13246842
M. Wt: 210.23 g/mol
InChI Key: LZNDQILNZZFYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxan-3-yl group

Preparation Methods

The synthesis of 1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Chemical Reactions Analysis

1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-5-(oxan-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-12-9(10(13)14)5-8(11-12)7-3-2-4-15-6-7/h5,7H,2-4,6H2,1H3,(H,13,14)

InChI Key

LZNDQILNZZFYEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCCOC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.